molecular formula C20H18N6O2 B2467898 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034383-04-3

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2467898
CAS No.: 2034383-04-3
M. Wt: 374.404
InChI Key: WWKWEIGVXSGDLE-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-25-11-16(10-24-25)15-6-14(7-21-9-15)8-22-19(27)12-26-13-23-18-5-3-2-4-17(18)20(26)28/h2-7,9-11,13H,8,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKWEIGVXSGDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising:

  • A pyrazole ring : Known for its diverse biological activities.
  • A pyridine ring : Often associated with pharmacological properties.
  • A quinazoline moiety : Recognized for its anticancer and antimicrobial effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, the presence of the quinazoline ring has been linked to significant antibacterial activity against various pathogens. In one study, derivatives of quinazoline exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The quinazoline derivatives have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Cell Line IC50 (µM)
MCF7 (breast cancer)2.5
A549 (lung cancer)5.0
HeLa (cervical cancer)3.0

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cell growth and division.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Screening : A study evaluated several pyrazole derivatives for their antibacterial properties, finding that modifications to the structure significantly affected potency against both Gram-positive and Gram-negative bacteria .
  • Anticancer Efficacy : Research on quinazoline derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways .
  • Synergistic Effects : Combinations of N-(substituted phenyl) derivatives with traditional antibiotics showed enhanced antibacterial activity, suggesting potential for developing combination therapies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit notable antimicrobial properties. In a study evaluating various derivatives, including those similar to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antifungal Potential

The compound's structural features suggest potential antifungal activity as well. A related study demonstrated that similar compounds could effectively inhibit Candida albicans, showcasing minimal inhibitory concentrations (MIC) below 25 µg/mL, outperforming standard antifungal agents like fluconazole . This suggests that this compound may serve as a lead compound for antifungal drug development.

Anti-inflammatory Properties

Molecular docking studies have indicated that derivatives similar to this compound may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes . The potential for developing anti-inflammatory drugs from this class of compounds is promising, particularly in treating conditions like asthma and arthritis.

Synthesis and Characterization

A comprehensive study focused on synthesizing new derivatives based on the pyrazole and quinazoline frameworks. The synthesis involved multi-step reactions with characterization confirmed through NMR and mass spectrometry . These synthesized compounds were evaluated for their biological activities, establishing a correlation between structural modifications and enhanced antimicrobial efficacy.

Molecular Docking Studies

In silico studies have been instrumental in predicting the binding affinities of this compound to various biological targets. These studies help in understanding the interaction dynamics at the molecular level, guiding further modifications to improve potency and selectivity .

Table: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EfficacyReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansMIC < 25 µg/mL
Anti-inflammatory5-lipoxygenasePotential inhibitor

Q & A

Q. Methodological Recommendations :

  • Use microwave-assisted synthesis to reduce reaction time and improve yields for heterocyclic intermediates .
  • Optimize pH (6.5–7.5) and temperature (60–80°C) for nucleophilic substitutions .
  • Employ HPLC monitoring during alkylation steps to track intermediate purity .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question
Required Analytical Techniques :

TechniquePurposeExample Conditions
1H/13C NMR Confirm regiochemistry of pyrazole and quinazolinone ringsDMSO-d6, 400 MHz
LC-MS Verify molecular ion ([M+H]+) and detect impuritiesC18 column, 0.1% formic acid
Elemental Analysis Validate C, H, N composition (±0.3% tolerance)
IR Spectroscopy Identify carbonyl (1650–1700 cm⁻¹) and amide (3300 cm⁻¹) groups

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridine-methyl region .

What computational strategies predict the biological activity of this compound?

Advanced Research Question
Stepwise Workflow :

Pharmacophore Modeling : Map the pyrazole-quinazolinone-acetamide scaffold to known kinase inhibitors .

PASS Online Prediction : Prioritize targets (e.g., EGFR, Aurora kinases) based on structural analogs .

Molecular Docking : Use AutoDock Vina to simulate binding modes with EGFR (PDB: 1M17) .

ADMET Prediction : Calculate logP (SwissADME) and cytochrome P450 interactions (PreADMET) .

Validation : Cross-check predictions with in vitro assays (e.g., kinase inhibition IC50) .

How do structural modifications influence the compound’s activity?

Advanced Research Question
SAR Insights from Analogs :

ModificationImpact on ActivityEvidence Source
Pyrazole N-methylation Enhances metabolic stability but reduces solubility
Quinazolinone 4-oxo group Critical for ATP-binding pocket interactions
Acetamide linker length Optimal 2-carbon chain balances potency and toxicity

Experimental Design : Synthesize derivatives with halogen substitutions (e.g., Cl, F) on the pyridine ring and test against cancer cell lines .

How can researchers resolve contradictions in reported biological activity data for similar compounds?

Advanced Research Question
Case Study : Discrepancies in IC50 values for pyrazole-quinazolinone analogs may arise from:

  • Assay variability (e.g., cell line specificity, ATP concentration) .
  • Purity differences (e.g., ≥95% vs. 90% purity alters dose-response curves) .

Q. Resolution Protocol :

Standardize assays using NCI-60 cell panels and fixed ATP levels (1 mM) .

Re-synthesize disputed compounds with rigorous purity validation .

Perform meta-analysis of published data to identify outliers .

What are the best practices for evaluating compound stability under physiological conditions?

Advanced Research Question
Stability Assessment Workflow :

pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) for 24h; monitor degradation via HPLC .

Thermal Stability : Store at 40°C/75% RH for 4 weeks; check polymorph transitions via PXRD .

Light Sensitivity : Expose to UV (365 nm) for 48h; detect photodegradants with LC-MS .

Key Finding : Pyrazole-methyl groups improve oxidative stability vs. unsubstituted analogs .

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